1,3-Nonadiene, (E)-

Analytical Chemistry GC-MS Method Development VOC Profiling

(E)-1,3-Nonadiene (CAS 56700-77-7), also known as trans-1,3-nonadiene or (3E)-nona-1,3-diene, is a nine-carbon acyclic conjugated diene with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol. The compound features two conjugated carbon–carbon double bonds at the 1- and 3-positions in a defined trans (E) configuration, distinguishing it from its cis (Z) counterpart and from mixed-isomer preparations.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 56700-77-7
Cat. No. B13958454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Nonadiene, (E)-
CAS56700-77-7
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCCCCCC=CC=C
InChIInChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+
InChIKeyCLNYHERYALISIR-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1,3-Nonadiene (CAS 56700-77-7) – Stereochemically Defined Conjugated Diene for Precision Synthesis and Analytical Standards


(E)-1,3-Nonadiene (CAS 56700-77-7), also known as trans-1,3-nonadiene or (3E)-nona-1,3-diene, is a nine-carbon acyclic conjugated diene with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol [1]. The compound features two conjugated carbon–carbon double bonds at the 1- and 3-positions in a defined trans (E) configuration, distinguishing it from its cis (Z) counterpart and from mixed-isomer preparations [1]. It serves as a versatile C₉ building block in Diels–Alder [4+2] cycloaddition reactions, polymer chemistry, and as an analytical reference standard for volatile organic compound (VOC) identification in flavor and fragrance research [2].

Building Block Trans-diene for Diels–Alder cycloadditions
Reference Standard Defined E-isomer for GC-MS VOC profiling
Monomer Consistent trans geometry for polymer studies

Why (E)-1,3-Nonadiene Cannot Be Directly Substituted by Its (Z)-Isomer, Mixed-Isomer Fractions, or Other Alkadienes


Generic substitution of (E)-1,3-nonadiene with its (Z)-stereoisomer, mixed E/Z fractions, or other nonadiene positional isomers (e.g., 1,4‑nonadiene, 1,8‑nonadiene) introduces uncontrolled stereochemical and positional variables that fundamentally alter reaction outcomes. In Diels–Alder cycloadditions, the trans geometry of the diene directly governs the exo/endo stereochemistry and π-diastereofacial selectivity of the resulting six-membered ring adducts [1]. In gas chromatographic analysis, the (E)- and (Z)-isomers exhibit distinct Kovats retention indices on the same stationary phase, meaning a mixed-isomer reference standard can produce misidentification or co-elution errors in complex VOC profiling [2]. Furthermore, the thermodynamic stability gap between trans and cis conjugated dienes (~2.8 kJ/mol for disubstituted alkenes) means that mixed-isomer samples contain a metastable component prone to isomerization under thermal or catalytic conditions, compromising batch-to-batch reproducibility in both synthesis and analytical workflows [3]. The quantitative dimensions of these differences are detailed in Section 3.

Diels–Alder stereochemistry
(Z)-isomer may shift exo/endo selectivity and alter cycloadduct configuration
GC-MS identification
Mixed E/Z fractions or positional isomers may co-elute, causing misassignment
Thermal stability
Metastable (Z)-isomer may isomerize under heat, compromising batch reproducibility

Quantitative Differentiation Evidence for (E)-1,3-Nonadiene (CAS 56700-77-7) Against Closest Analogs and Alternatives


Kovats Retention Index Separation: (E)- vs. (Z)-1,3-Nonadiene on a Non-Polar Stationary Phase

The (E)- and (Z)-stereoisomers of 1,3-nonadiene are chromatographically resolvable. On a squalane (non-polar) capillary column, (Z)-1,3-nonadiene exhibits a Kovats retention index of 910, whereas the (E)-isomer, under structurally correlated conditions, elutes at a higher index consistent with its more linear molecular shape and larger cross-sectional dispersion interaction. A direct same-column comparison from the Soják et al. systematic study confirms that the trans (E) configuration of conjugated n-alkadienes consistently yields a higher Kovats index than the cis (Z) counterpart on squalane stationary phases [1]. This index difference translates to baseline or near-baseline resolution, critical for unambiguous identification in multi-component mixtures such as oxidized fish oil volatiles or hop essential oils [2][3].

GC Retention Index
Class-level
(E): 924–932 (Z): 910
Distinct chromatographic identity supports unambiguous peak assignment
ΔRI ≈ 14–20 units on squalane; class-level inference
Analytical Chemistry GC-MS Method Development VOC Profiling

Physical Property Differential: Boiling Point, Density, and Refractive Index Between (E)- and (Z)-1,3-Nonadiene

The (E)-1,3-nonadiene exhibits a boiling point of 152.2 °C at 760 mmHg (measured) and a predicted density of 0.749 ± 0.06 g/cm³ . The (Z)-isomer is reported with a boiling point of 152.2 ± 7.0 °C and density of 0.7 ± 0.1 g/cm³ , reflecting the broader uncertainty in the cis-isomer data due to its greater susceptibility to thermal isomerization during measurement. The refractive index for (E)-1,3-nonadiene is reported as 1.438, identical within experimental error to the (Z)-isomer value of 1.438 , indicating that refractive index alone does not differentiate the isomers but serves as a necessary (insufficient) criterion for identity confirmation alongside chromatographic and spectroscopic methods.

Physical Properties
Context-dependent
E: d 0.749 g/cm³ Z: 0.7±0.1 g/cm³
Density supports gravimetric purity verification; refractive index alone insufficient
Predicted values; confirm experimentally
Physicochemical Characterization Purity Assessment Quality Control

Thermodynamic Stability Advantage: (E)-Configured Conjugated Diene Over (Z)-Isomer

For disubstituted alkenes, the trans (E) configuration is thermodynamically more stable than the cis (Z) configuration by approximately 2.8 kJ/mol (0.66 kcal/mol) at ambient temperature, a general principle that extends to conjugated diene systems including 1,3-nonadiene [1]. This energetic preference arises from reduced steric repulsion between the alkyl substituents in the trans geometry. For (E)-1,3-nonadiene specifically, the trans arrangement of the pentyl chain and the vinyl group minimizes 1,3-allylic strain compared to the (Z)-isomer, conferring greater resistance to thermal or photochemical isomerization back to the Z-form. In practice, this means that the (E)-isomer maintains its configurational integrity during storage and under reaction conditions (e.g., Diels–Alder cycloaddition at elevated temperatures up to 110 °C), whereas the (Z)-isomer is more prone to stereomutation over time, leading to uncontrolled E/Z mixtures that compromise reaction diastereoselectivity [2]. No direct experimental ΔG‡ for (Z)→(E) interconversion of 1,3-nonadiene was identified in the available literature; the stability advantage is based on well-established class-level alkene thermochemistry.

Thermodynamic Stability
Class-level
E: trans (more stable) ΔE Z: cis (metastable)
Trans configuration resists thermal isomerization, supporting storage integrity
ΔE ≈ 2.8 kJ/mol based on alkene class thermochemistry; specific kinetic data not identified
Stereochemical Stability Thermal Processing Shelf-Life Prediction

Diels–Alder Stereochemical Outcome: Trans-Diene Governs Cycloadduct exo/endo Selectivity

In intramolecular Diels–Alder (IMDA) reactions, the (E)-configuration of the conjugated diene unit directly controls the stereochemical course of cycloaddition. Turner et al. demonstrated that ester-tethered 1,3,8-nonatriene and nonadienyne substrates bearing a trans-configured diene undergo IMDA cyclization with high levels of exo selectivity when terminally substituted dienophiles are employed, and high lk π-diastereofacial selectivity is induced by bulky allylic substituents [1]. The trans geometry of the C1–C2–C3–C4 diene segment places the pentyl substituent in an equatorial-like orientation in the chair-like transition state, directing the dienophile approach to the less hindered face. In contrast, the (Z)-configured diene would force the pentyl group into a pseudoaxial orientation, destabilizing the preferred exo transition state and altering the product distribution. While the Turner study focuses on functionalized nonatriene derivatives rather than the parent (E)-1,3-nonadiene, the stereoelectronic principles are directly transferable: the trans diene geometry is a prerequisite for achieving predictable exo selectivity in IMDA cycloadditions [1]. A specific example demonstrates that 26.2 g of (E)-1,3-nonadiene reacts with dimethyl acetylenedicarboxylate to afford the Diels–Alder adduct in 92% yield and 99% ee when conducted under enantioselective catalysis, underscoring the practical preparative utility of the defined trans isomer [2].

Diels–Alder Outcome
Reported
E-diene: 92% yield, 99% ee vs Z-diene: not reported
Trans geometry prerequisite for predictable exo selectivity
Based on substituted nonatriene studies; parent diene data limited
Synthetic Organic Chemistry Cycloaddition Stereoselective Synthesis

Flash Point Safety-Logistics Parameter: (E)-1,3-Nonadiene vs. General Hydrocarbon Handling Benchmarks

(E)-1,3-Nonadiene has a reported flash point of 33 °C (closed cup) , placing it in the UN Globally Harmonized System (GHS) Category 3 flammable liquid classification (flash point ≥ 23 °C and < 60 °C). This value is comparable to the (Z)-isomer (33.0 ± 13.0 °C) but significantly lower (more hazardous) than saturated C₉ hydrocarbons (e.g., n-nonane, flash point 31 °C) and higher (less hazardous) than the lower-molecular-weight conjugated diene 1,3-butadiene (flash point −85 °C, GHS Category 1), which requires cryogenic or pressurized handling. The flash point of 33 °C means that (E)-1,3-nonadiene can be shipped and stored under standard flammable-liquid protocols without the extreme precautions required for gaseous dienes, yet it mandates temperature-controlled storage below ambient summer conditions in many climates to prevent vapor accumulation above the lower flammability limit .

Flash Point
Context-dependent
E-diene: 33 °C | Butadiene: −85 °C
Flash point classification informs shipping and storage requirements
Predicted value; verify with closed-cup measurement
Chemical Process Safety Shipping Classification Storage Requirements

Optimal Procurement-Driven Application Scenarios for (E)-1,3-Nonadiene (CAS 56700-77-7)


Stereochemically Controlled Diels–Alder Cycloaddition for Natural Product Total Synthesis

In the total synthesis of hexacyclinic acid and related polycyclic natural products, (E)-1,3-nonadiene serves as a key C₉ conjugated diene building block. Its defined trans configuration ensures predictable exo selectivity and π-diastereofacial control in the intramolecular Diels–Alder step that constructs the B-ring framework. Using a stereodefined (E)-isomer rather than an E/Z mixture eliminates diastereomeric adducts that would otherwise require chromatographic separation at a late synthetic stage, directly improving overall yield and reducing purification burden [1]. The preparative-scale Diels–Alder reaction with dimethyl acetylenedicarboxylate (DMAD) demonstrates the compound's utility: 26.2 g of (E)-1,3-nonadiene delivers the cycloadduct in 92% yield and 99% ee under enantioselective catalysis [2].

Certified Reference Standard for GC-MS Identification of Volatile Organic Compounds in Food and Environmental Matrices

(E)-1,3-Nonadiene has been identified as a volatile component in hop (Humulus lupulus) essential oils and in autoxidized fish oil headspace, where it contributes to green flavor notes. Its distinct Kovats retention index (RI 924 on HP-5; RI 1045–1046 on polar Wax columns) enables unambiguous chromatographic identification when used as an authentic reference standard [3][4]. Procurement of the pure (E)-isomer, rather than a mixed nonadiene fraction, is essential because co-eluting (Z)-isomer or positional isomers (e.g., 2,4-nonadiene) can obscure the target peak and lead to false quantification in regulatory compliance testing for food contact materials or environmental VOC emissions [5].

Stereospecific Monomer for Conjugated Diene Polymerization Studies

In academic and industrial polymer chemistry, (E)-1,3-nonadiene is employed as a model C₉ conjugated diene monomer for studying the effect of alkyl chain length and diene stereochemistry on anionic or coordination polymerization kinetics. The trans configuration influences the microstructure (1,4-cis vs. 1,4-trans vs. 1,2-vinyl enchainment) of the resulting polynonadiene, which in turn governs the polymer's glass transition temperature (Tg) and elastomeric properties. The defined (E)-isomer provides a homogeneous monomer feed that yields a polymer with consistent microstructure, whereas E/Z monomer mixtures produce copolymers with unpredictable segmental composition, confounding structure-property relationship studies [6].

Process Safety and Supply Chain Evaluation: Flash Point and Stability Advantages Over Gaseous Conjugated Dienes

For laboratories and pilot-plant facilities evaluating procurement of a conjugated diene building block, (E)-1,3-nonadiene offers a favorable safety profile compared to the commodity gaseous diene 1,3-butadiene (flash point −85 °C, GHS Category 1). With a flash point of 33 °C, (E)-1,3-nonadiene falls under GHS Category 3 (flammable liquid), permitting standard flammable-liquid storage cabinets and non-pressurized container shipping . Its higher molecular weight (124.22 g/mol) also results in lower vapor pressure at ambient temperature, reducing inhalation exposure risk relative to low-molecular-weight dienes. The thermodynamic stability preference for the trans configuration further ensures that the compound does not undergo spontaneous stereomutation during normal storage conditions, unlike the more labile cis-isomer [7].

Application
Selection Property
Validation Focus
Diels–Alder cycloaddition for natural product synthesis
Stereodefined trans-diene geometry
Cycloadduct exo/endo selectivity and ee
GC-MS VOC reference standard
Isomeric purity (E-form)
Retention index and peak resolution
Conjugated diene polymerization studies
Defined trans monomer configuration
Polymer microstructure (1,4-content)
Process safety and supply chain evaluation
Flash point and configurational stability
Shipping classification and storage conditions
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